molecular formula C8H8F3NO3S B2916650 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1261683-36-6

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2916650
M. Wt: 255.21
InChI Key: HNLZBJUMEALPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO3S . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide consists of a benzene ring substituted with a methyl group, a trifluoromethoxy group, and a sulfonamide group .


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 255.21 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources .

Scientific Research Applications

Anticancer Activity

Benzenesulfonamide derivatives have shown promising anticancer properties. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds have been found to induce apoptosis and caspase activity in cancer cells, suggesting their potential as anticancer agents (Żołnowska et al., 2016).

Anti-Inflammatory and Analgesic Activities

Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, have shown anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This suggests their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Benzenesulfonamides incorporating triazine moieties have been explored as inhibitors of human carbonic anhydrase isoforms, with potent inhibition of the membrane-bound tumor-associated isoform hCA IX. These inhibitors are considered of interest for medicinal and pharmacologic studies, especially in cancer treatment (Lolak et al., 2019).

Environmental Applications

The study of polar pollutants like benzotriazoles in the water cycle, including their occurrence and removal in wastewater treatment plants, highlights the environmental relevance of benzenesulfonamide derivatives. These findings could imply the potential environmental monitoring and remediation applications of 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide (Reemtsma et al., 2010).

Safety And Hazards

The safety data sheet for 5-Methyl-2-(trifluoromethoxy)benzenesulfonamide indicates that it may cause eye irritation and skin irritation . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

5-methyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-5-2-3-6(15-8(9,10)11)7(4-5)16(12,13)14/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZBJUMEALPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethoxy)benzenesulfonamide

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